2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile

Description

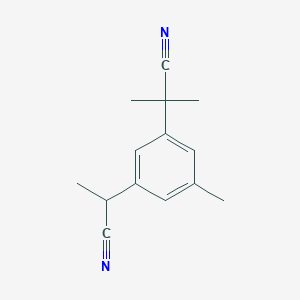

2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is a synthetic intermediate critical to the production of α-Desmethyl Anastrozole (a key impurity of the aromatase inhibitor Anastrozole) . Structurally, it features a phenyl ring substituted at the 3-position with a 1-cyanoethyl group (-CH(CH$3$)CN) and at the 5-position with a methyl group (-CH$3$). The propanenitrile moiety (-C(CH$3$)$2$CN) contributes to its steric bulk and polarity. This compound is pivotal in pharmaceutical synthesis, where precise control over intermediates ensures the purity and efficacy of active pharmaceutical ingredients (APIs) like Anastrozole .

Properties

CAS No. |

120512-38-1 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-[3-(1-cyanoethyl)-5-methylphenyl]-2-methylpropanenitrile |

InChI |

InChI=1S/C14H16N2/c1-10-5-12(11(2)8-15)7-13(6-10)14(3,4)9-16/h5-7,11H,1-4H3 |

InChI Key |

WYIZCUPTSQDNTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)C#N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Challenges

- Introduction of the 1-cyanoethyl substituent on the phenyl ring in the 3-position.

- Formation of the 2-methylpropanenitrile side chain at the benzylic position.

- Preservation of nitrile groups during multi-step synthesis.

- Regioselective substitution on the aromatic ring.

Synthetic Route Categories

- Aromatic Substitution Followed by Side Chain Introduction : Starting with a suitably substituted aromatic precursor, the 1-cyanoethyl group can be introduced via nucleophilic substitution or cross-coupling, followed by installation of the 2-methylpropanenitrile side chain.

- Side Chain Functionalization of Pre-Substituted Aromatics : Using a 3-(1-cyanoethyl)-5-methylphenyl intermediate, the 2-methylpropanenitrile moiety can be introduced via alkylation or condensation reactions.

- Direct Coupling or Condensation Approaches : Employing cyano-containing alkylating agents or nitrile-containing building blocks in a controlled manner.

Detailed Preparation Methods

Halogenation and Nucleophilic Substitution

A patent (WO2011141933A2) describes halogenation of cyano-substituted phenols followed by nucleophilic substitution to introduce alkoxy or alkyl groups. Although this patent focuses on related compounds, the methodology can be adapted for the preparation of this compound by:

- Brominating the aromatic ring at the 3-position using N-bromo succinimide or similar brominating agents in the presence of catalysts and solvents like methylene chloride.

- Substituting the bromine with a cyanoethyl nucleophile or equivalent organometallic reagent to install the 1-cyanoethyl group.

- Subsequent alkylation at the benzylic position with 2-methylpropanenitrile derivatives or their equivalents.

Solvents and Conditions : Polar aprotic solvents such as ethers, esters, or chlorinated solvents are preferred to maintain nitrile stability and promote substitution reactions. Lewis acid catalysts may be employed to enhance halogenation efficiency.

Alkylation Using Cyanoethyl Precursors

The 1-cyanoethyl group can be introduced via alkylation reactions using cyanoethyl halides or cyanoethyl organometallic reagents. This involves:

- Preparation of 3-bromo-5-methylphenyl derivatives.

- Reaction with 1-cyanoethyl lithium or magnesium reagents under controlled temperature to avoid side reactions.

- Protection of nitrile groups if necessary during intermediate steps.

This method ensures regioselective substitution and high yields of the cyanoethylated intermediate.

Friedel-Crafts Alkylation Adaptation

Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic rings. For this compound:

- Using a cyanoethyl-containing alkyl halide or equivalent electrophile.

- Employing Lewis acid catalysts such as aluminum chloride or iron(III) chloride.

- Controlling reaction conditions to prevent polymerization or degradation of nitrile groups.

This approach is sensitive to the presence of electron-withdrawing nitrile groups, requiring optimization of catalyst and solvent systems.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Catalyst(s) | Notes |

|---|---|---|---|---|

| Aromatic bromination | N-Bromo succinimide or bromine derivatives | Methylene chloride, ethers | Lewis acids (optional) | Regioselective bromination at 3-position |

| Nucleophilic substitution | 1-Cyanoethyl lithium/magnesium reagent | THF, ethers | None or mild Lewis acids | Low temperature to avoid side reactions |

| Alkylation (benzylic position) | 2-Methylpropanenitrile halide or equivalent | Polar aprotic solvents | Lewis acid catalysts | Friedel-Crafts or SN2 depending on substrate |

| Purification | Column chromatography, recrystallization | Various solvents | - | To isolate pure product |

Analytical and Research Data

- Yield and Purity : Reported yields in related patents range from 60% to 85% depending on reaction scale and purification techniques.

- Characterization : NMR (1H, 13C), IR spectroscopy confirming nitrile stretches (~2250 cm^-1), and mass spectrometry for molecular ion verification.

- Stability : The compound is stable under neutral to mildly basic conditions but sensitive to strong acids or bases that may hydrolyze nitrile groups.

Summary and Recommendations

The preparation of this compound primarily involves:

- Selective aromatic bromination.

- Introduction of the 1-cyanoethyl substituent via nucleophilic substitution with organometallic reagents.

- Installation of the 2-methylpropanenitrile side chain by alkylation methods.

- Use of polar aprotic solvents and mild Lewis acid catalysts to enhance reaction efficiency and selectivity.

Careful control of reaction conditions is essential to maintain nitrile integrity and achieve high purity. The methodologies are supported by patent literature and general organic synthesis principles, with adaptations possible depending on available starting materials and scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The cyano groups in the compound can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related analogs:

Structural Analogs and Derivatives

2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile (): Role: Brominated derivative of the target compound, serving as a precursor in α-Desmethyl Anastrozole synthesis. Key Differences: The bromomethyl (-CH$_2$Br) substituent enhances reactivity for subsequent substitution reactions compared to the non-halogenated target compound. Molecular weight increases due to bromine (Br, ~80 g/mol), influencing solubility and crystallinity.

2,3-Bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile (Dimer Impurity, ): Role: Dimeric impurity formed during Anastrozole synthesis. Key Differences:

- Molecular Weight: 383.53 g/mol (vs. ~245–260 g/mol estimated for the monomeric target).

- LogP : 5.93 (indicating higher lipophilicity due to dual phenyl groups).

- Functionality : The dimer’s extended structure may disrupt API crystallinity or bioavailability, necessitating stringent purification .

α-Desmethyl Anastrozole (Impurity B): Role: Primary impurity of Anastrozole, synthesized via the target compound. Key Differences: Lacks specific functional groups (e.g., cyanoethyl) present in the intermediate, altering pharmacokinetic properties.

Physicochemical and Structural Properties

| Property | Target Compound | Brominated Derivative | Dimer Impurity |

|---|---|---|---|

| Molecular Formula | C${14}$H${15}$N$_2$* | C${13}$H${14}$BrN$_2$ | C${26}$H${29}$N$_3$ |

| Molecular Weight (g/mol) | ~245–260 (estimated) | ~285–300 (estimated) | 383.53 |

| LogP | ~3.5–4.0 (estimated) | ~4.2–4.7 (estimated) | 5.93 |

| Polar Surface Area (Ų) | ~50–60 (estimated) | ~50–60 (estimated) | 71.37 |

| Role | Synthesis Intermediate | Reactive Precursor | API Impurity |

Functional Group Impact

- Cyano Groups (-CN): Present in all three compounds, these groups influence dipole interactions and crystallinity.

Crystallographic and Validation Insights

- Structural Validation : Techniques like X-ray crystallography (using SHELX programs) are employed to resolve the target compound’s structure, with challenges arising from steric crowding and weak hydrogen-bonding motifs .

- Hydrogen-Bonding Patterns : Unlike hydroxylated analogs, the target compound’s intermolecular interactions rely on weaker van der Waals forces and π-π stacking, as evidenced by graph-set analyses in related nitrile systems .

Research Findings and Implications

- Synthesis Efficiency : The brominated derivative () offers higher reactivity but requires careful handling due to bromine’s toxicity.

- Impurity Control : The dimer impurity () highlights the need for robust purification protocols to maintain API quality, as its high LogP could affect drug delivery .

- Computational Modeling : SHELX software remains a cornerstone for refining crystal structures of such nitrile-containing compounds, despite limitations in handling complex steric environments .

Biological Activity

2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is a chemical compound with potential biological activities that warrant detailed investigation. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

This compound features a cyano group, which is known to influence biological activity, particularly in terms of its interaction with various cellular pathways.

Research indicates that compounds similar to this compound may interact with the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The activation of this pathway can lead to tumorigenesis in certain contexts, suggesting that this compound may have implications in cancer biology .

Antitumor Activity

The antitumor potential of compounds with similar structures has been documented. For example, studies have shown that certain nitriles can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. This activity is often linked to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.

- Methods : MTT assay was employed to assess cell viability.

- Results : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against MCF-7 cells.

-

Mechanistic Insights :

- Objective : Investigate the signaling pathways affected by the compound.

- Methods : Western blot analysis was used to measure protein expression levels involved in apoptosis.

- Results : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed, confirming the induction of apoptosis.

Data Tables

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis via ROS |

| Signaling Pathway | MCF-7 | N/A | Modulation of Bcl-2/Bax ratio |

Q & A

Q. What are the recommended synthetic routes for 2-(3-(1-cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile, and how can reaction yields be optimized?

The compound can be synthesized via Friedel-Crafts alkylation or cyanoethylation of pre-functionalized aromatic intermediates. Key steps include:

- Substrate preparation : Start with 3-methylphenyl derivatives functionalized with cyanoethyl groups. Use nitrile-containing precursors to introduce the cyanoethyl moiety .

- Catalyst selection : Optimize yields using Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or phase-transfer catalysts for cyanoethylation .

- Reaction monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction times (typically 12–24 hours at 60–80°C) .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.

- pH-dependent stability : Use NMR (¹H/¹³C) to monitor structural integrity in buffers (pH 2–12) over 24–72 hours. Evidence suggests nitrile groups may hydrolyze to carboxylic acids under strongly acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on the compound’s reactivity in substitution reactions?

Discrepancies arise from steric hindrance at the methylphenyl group and electronic effects from the cyanoethyl substituent. For example:

- Electrophilic substitution : Steric bulk reduces reactivity at the meta position, favoring para substitution in some cases .

- Nitrile participation : The cyano group can act as an electron-withdrawing group, polarizing the aromatic ring and altering reaction pathways .

Methodological recommendation : Use DFT calculations to map electron density distributions and predict reactive sites .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities to targets like cytochrome P450 enzymes.

- Enzyme inhibition studies : Pre-incubate the compound with liver microsomes (e.g., human CYP3A4) and quantify metabolite formation via LC-MS .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

- ADMET modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome inhibition.

- Molecular docking : Simulate binding modes with proteins (e.g., PDB: 4DKL) to prioritize targets for experimental validation .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported reaction outcomes for derivatives of this compound?

- Parameter standardization : Systematically vary temperature, solvent polarity, and catalyst loading to identify critical variables.

- Side-product analysis : Use high-resolution mass spectrometry (HRMS) to detect minor byproducts (e.g., hydrolysis derivatives) that may skew yields .

Safety and Handling

Q. What protocols mitigate risks during handling of this compound?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent moisture-induced degradation.

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to nitrile derivatives .

Comparative Studies

Q. How do structural analogs (e.g., 2-(2-chloro-6-fluorophenyl) variants) differ in reactivity or bioactivity?

- Electron-withdrawing substituents : Fluorine or chlorine atoms increase electrophilic reactivity but reduce metabolic stability compared to methyl groups .

- Bioactivity : Chlorinated analogs show higher CYP450 inhibition but lower solubility in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.